7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione
Description
Properties
IUPAC Name |
7,7-difluoro-4,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLTAJPBIYSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)CN2CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Optimal yields for pyrrolopyrazine derivatives are achieved in polar aprotic solvents (e.g., DCM, ethanol) at ambient to reflux temperatures. For fluorinated analogs, reaction temperatures may require modulation to accommodate the electron-withdrawing effects of fluorine, which can slow reaction kinetics.
Catalytic Systems
Acid catalysts (e.g., HOAc) are critical for facilitating the Pictet-Spengler step, while PPh₃ acts as a ligand in the Wittig reaction. Fluorine’s electronegativity may necessitate stronger acids or prolonged reaction times to achieve comparable conversion rates.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). For fluorinated compounds, reverse-phase HPLC may enhance purity, particularly given fluorine’s impact on polarity.
Spectroscopic Confirmation
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¹H NMR : Fluorine substituents induce deshielding of adjacent protons, with coupling constants (J<sub>H-F</sub>) ranging from 45–55 Hz.
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¹³C NMR : Fluorine atoms cause significant upfield shifts for adjacent carbons (e.g., Δδ ≈ 20–30 ppm).
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Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula C₇H₈F₂N₂O₂ (M.Wt: 190.15).
X-ray Crystallography
Single-crystal X-ray analysis validates the tetrahydropyrrolopyrazine architecture and fluorine placement, as demonstrated for related compounds.
Preparation of Stock Solutions and Formulations
Stock Solution Protocols
As per technical documentation, stock solutions are prepared at concentrations of 1 mM, 5 mM, and 10 mM using dimethyl sulfoxide (DMSO) or aqueous buffers.
| Concentration | Volume (1 mg) | Volume (5 mg) | Volume (10 mg) |
|---|---|---|---|
| 1 mM | 5.259 mL | 26.295 mL | 52.590 mL |
| 5 mM | 1.052 mL | 5.259 mL | 10.518 mL |
| 10 mM | 0.526 mL | 2.629 mL | 5.259 mL |
In Vivo Formulation Guidelines
For biological studies, the compound is solubilized in DMSO (master liquid) and diluted with co-solvents like PEG300 and Tween 80 to enhance bioavailability. Critical steps include:
-
Dissolving the compound in DMSO at ≤10% v/v.
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Sequential addition of PEG300 (30%), Tween 80 (5%), and ddH₂O (55%) with vortexing.
Analytical Quality Control
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, including optoelectronic devices.
Mechanism of Action
The mechanism of action of 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Antiviral Pyrazinoindole-dione Derivatives
Key compounds include pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives (e.g., compounds 36, 52, 78), which exhibit activity against Flaviviridae viruses (HCV, DENV, YFV).
- Compound 36 (6-nitro substitution):
- Activity : EC50 = 1.6 µM (HCV 1b), 2.57 µM (HCV 1a).
- Mechanism : Targets HCV NS5B RNA-dependent RNA polymerase (RdRp) via nitro group interactions with Arg158 and Phe223. The nitro group also chelates Mn²⁺/Mg²⁺ ions in the RdRp active site .
- Resistance Profile : High genetic barrier; single mutation (T181I) reduces susceptibility 2.43-fold .
Compound 52 (acetohydroxamic acid substituent):
Compound 78 (methyl-substituted indole):
Herbicidal Pyrrolo-Pyrazine-diones
- 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione :
Parent and Modified Pyrrolo-Pyrazine-diones
- Serves as a reference for structural studies .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) :
- Metal-Chelating Moieties :
- Aromatic Substitutents :
Physicochemical and ADMET Properties
- Target Compound : Fluorine atoms may improve metabolic stability and bioavailability compared to nitro-substituted analogs.
- Compound 36 : Predicted ADMET properties (SwissADME) show favorable drug-likeness, with moderate logP (2.5) and high gastrointestinal absorption .
- Herbicidal Compounds : Chloro/fluorophenyl groups increase logP, enhancing soil persistence .
Biological Activity
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies and case analyses.
- Molecular Formula : CHFNO
- Molecular Weight : 190.15 g/mol
- CAS Number : 1624260-16-7
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antifungal, cytotoxic, and genotoxic properties.
Antifungal Activity
A study evaluating the antifungal properties of related pyrrolo[1,2-a]pyrazine derivatives demonstrated that compounds in this class exhibit varying degrees of antifungal activity. For instance, a diketopiperazine compound showed mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL against human erythrocytes and moderate cytotoxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL on RAW 264.7 cell lines . While specific data on this compound is limited, its structural similarities suggest potential antifungal properties.
Cytotoxicity Studies
Cytotoxicity assays have indicated that compounds similar to this compound can exhibit significant effects on cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myelogenous leukemia).
- Results : The tested compounds did not show cytotoxicity within the concentration range studied; however, structural modifications may enhance their activity against specific cancer types .
Genotoxicity Assessment
Genotoxicity assessments are crucial for understanding the safety profile of new compounds. In related studies involving pyrrolo derivatives:
- Minimal chromosomal aberrations were observed compared to standard agents like streptomycin.
- Such findings suggest that while these compounds may possess some level of toxicity, they could be safer alternatives in certain therapeutic contexts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 190.15 g/mol |
| CAS Number | 1624260-16-7 |
| Antifungal EC50 | 115.5 µg/mL |
| Cytotoxic IC50 | 500 µg/mL |
Case Studies
Several case studies have highlighted the efficacy and safety of related pyrazine compounds:
-
Study on Pyrrolo Derivatives :
- Investigated the biological effects of pyrrolo derivatives on various cell lines.
- Found that modifications in structure significantly influenced biological activity.
- Anticancer Activity Evaluation :
Q & A
What are the most reliable synthetic routes for 7,7-difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives, and how can reaction yields be optimized?
Answer:
The synthesis of pyrrolo[1,2-a]pyrazine-diones often employs tandem cyclization strategies. A robust method involves Ugi adducts as precursors:
Acid-mediated cyclization : Treat Ugi adducts (e.g., derived from amines, aldehydes, and isocyanides) with trifluoroacetic acid (TFA) to form dihydropyrazinones.
Gold(I)-catalyzed annulation : React dihydropyrazinones with AuCl(PPh₃)/AgSbF₆ to achieve regioselective annulation, yielding 7-substituted derivatives. Yields range from 60–92% depending on substituent steric effects .
Optimization Tips :
- Use acetone-derived Ugi adducts to minimize byproducts (e.g., 7-acyl-pyrroloimidazolones via alkyne-carbonyl metathesis).
- Adjust temperature (80–100°C) and catalyst loading (5–10 mol%) to balance reactivity and selectivity .
How can researchers address regioselectivity challenges during electrophilic functionalization of the pyrrolo[1,2-a]pyrazine-dione core?
Answer:
Regioselectivity in electrophilic reactions (e.g., acetylation) is influenced by:
- Substituent effects : Electron-donating groups (e.g., methyl) at the 1- and 3-positions direct electrophiles to the 6- or 8-positions. For example, 1,3-dimethylpyrrolo[1,2-a]pyrazine reacts with acetyl chloride/AlCl₃ to yield 6- and 8-acetyl isomers in a 3:1 ratio .
- Computational modeling : Use DFT calculations to predict charge distribution and reactive sites.
Methodological Approach : - Conduct competitive experiments with isotopic labeling (e.g., D₂O quenching) to track reaction pathways.
- Employ Lewis acids (e.g., AlCl₃) to stabilize transition states and enhance selectivity .
What spectroscopic and chromatographic techniques are critical for characterizing 7,7-difluorotetrahydropyrrolo[1,2-a]pyrazine-dione derivatives?
Answer:
Key Techniques :
- ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (e.g., 7,7-difluoro groups exhibit distinct coupling constants). For example, adjacent protons show geminal F–H coupling (~50 Hz) .
- GC-MS (Non-polar columns) : Use DB-5MS columns (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min) for purity analysis .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
Data Interpretation : Cross-reference with NIST Standard Reference Database 69 for retention indices and fragmentation patterns .
How should researchers resolve contradictions in structural data (e.g., X-ray vs. NMR) for fluorinated pyrrolo[1,2-a]pyrazine-diones?
Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering) or crystal packing effects.
Resolution Strategies :
Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures (−40°C to 25°C).
DFT-based conformational analysis : Compare computed NMR chemical shifts with experimental data to identify dominant conformers.
Synchrotron X-ray diffraction : High-resolution crystallography can resolve ambiguities in fluorine positioning .
What biological activities are associated with pyrrolo[1,2-a]pyrazine-dione derivatives, and how can structure-activity relationships (SAR) be explored?
Answer:
While direct studies on 7,7-difluoro derivatives are limited, structural analogs exhibit:
- Aldose reductase inhibition : Ranirestat (a pyrrolo[1,2-a]pyrazine-dione derivative) shows IC₅₀ = 11 nM via hydrophobic interactions with the enzyme's active site .
- Antiviral potential : Pyrazino[1,2-a]indole-diones inhibit viral replication (EC₅₀ = 2–10 µM) by targeting RNA polymerase .
SAR Exploration : - Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position to enhance metabolic stability.
- Modify the diketopiperazine ring with aryl substituents to improve binding affinity .
What computational tools are recommended for predicting the reactivity of fluorinated pyrrolo[1,2-a]pyrazine-diones in nucleophilic environments?
Answer:
- Gaussian 16 : Perform Fukui function analysis to identify nucleophilic/electrophilic sites.
- AutoDock Vina : Simulate docking with biological targets (e.g., enzymes) to prioritize synthetic targets.
- COSMO-RS : Predict solubility in polar aprotic solvents (e.g., DMSO) for reaction optimization.
Case Study : For 7,7-difluoro derivatives, electrostatic potential maps reveal enhanced electrophilicity at the 3-position carbonyl, guiding nucleophilic attack strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
